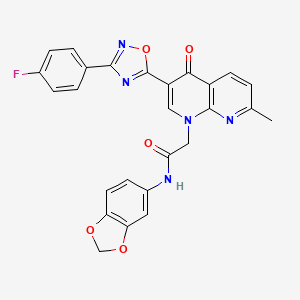

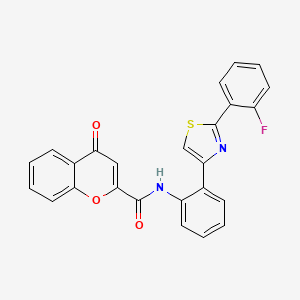

![molecular formula C11H13ClN2O2 B2493910 乙酸, 氯化[(3-甲基苯基)肼酰]-, 乙酯 CAS No. 35229-96-0](/img/structure/B2493910.png)

乙酸, 氯化[(3-甲基苯基)肼酰]-, 乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of acetic acid derivatives, including chloro[(3-methylphenyl)hydrazono]-, ethyl ester, involve understanding their stability, reactivity, and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. These compounds are part of a broader class of chemicals known for their versatile chemical reactions and properties.

Synthesis Analysis

The synthesis of acetic acid derivatives often involves esterification, condensation reactions, and modifications to improve stability and reactivity. For instance, studies have shown that structural modifications can significantly affect the stability and mechanism of degradation of related compounds (Pretzer & Repta, 1987). Other research highlights methods for synthesizing phenylacetic acid derivatives through esterification and etherification processes, demonstrating the diverse synthetic routes available for these compounds (Mi, 2006).

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is key to their chemical behavior. X-ray diffraction techniques, IR, NMR, and other spectroscopic methods are often used to characterize these molecules, providing insights into their structural features and potential for chemical bonding and reactions (Şahin et al., 2014).

Chemical Reactions and Properties

Acetic acid derivatives undergo a variety of chemical reactions, including condensation with active methylene reagents, yielding products depending on the reaction conditions and the nature of the substituents (Al-Mousawi & El-Apasery, 2012). The reactivity and stability of these compounds can be influenced by substituents on the aromatic ring and the presence of electron-withdrawing or donating groups.

科学研究应用

稳定性和降解

抗癌药物的稳定性乙酸衍生物氯[(3-甲基苯基)肼]-乙酯的稳定性和降解,特别是在抗癌药物的背景下,一直是研究的课题。例如,研究了选择性衍生物的稳定性和降解机制,重点关注了对其水解不稳定性的结构特征以及通过前药衍生化来稳定这些药物的可能性。研究发现,某些修改,如乙酯衍生化,可能通过特定机制(如单分子消除)导致快速降解。该研究突出了电子共轭的影响以及苯环上取代基对这些化合物稳定性的重要性 (Pretzer & Repta, 1987)。

化学反应和合成

烟酸酯和吡啶基咖啡碱的形成在另一项研究中,乙酸氯[(3-甲基苯基)肼]-乙酯参与了与其他化合物的缩合反应,导致各种衍生物的形成。例如,一种化合物在乙酸中与乙基氰乙酸酯发生缩合反应,根据反应条件的不同产生不同的衍生物。这些反应对于合成具有潜在药理应用的化合物至关重要,并为了解这些酯在不同条件下的反应性提供了见解 (Al-Mousawi & El-Apasery, 2012)。

生物活性

抗菌和抗真菌活性一项研究调查了从乙酸氯[(3-甲基苯基)肼]-乙酯衍生的新取代咪唑啉和咪唑啉衍生物的偶氮-肼互变异构和抗菌活性。合成的化合物被评估其抗细菌和抗真菌活性,结果显示一些表现出优异的活性。这项研究强调了这些化合物在治疗应用中的潜力以及结构特征在其生物活性中的重要性 (Farghaly, Abdallah & Aziza, 2014)。

农业应用

植物的伸长和根系形成对4-氯吲哚-3-乙酸及其酯的研究,这些化合物与乙酸氯[(3-甲基苯基)肼]-乙酯密切相关,显示出对燕麦胚芽的显著伸长活性,并影响了中国卷心菜的下胚轴和黑豆幼苗的生长。这些化合物被发现能够诱导肿胀和形成大量侧根,即使在低浓度下也是如此。这表明这些化合物在促进植物生长和生产力方面的潜在用途,为农业应用提供了宝贵的见解 (Katayama, 2000)。

属性

IUPAC Name |

ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDVZFJEOKUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394911 |

Source

|

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

CAS RN |

35229-96-0 |

Source

|

| Record name | Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35229-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

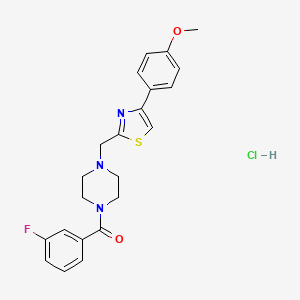

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

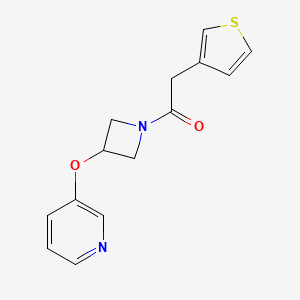

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

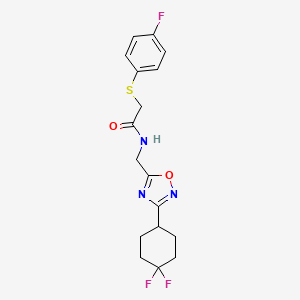

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)